4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid
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Overview
Description
4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid typically involves multi-component reactions. One common method is the one-pot multi-component reaction strategy, which has been used to synthesize various chromene derivatives . Another approach involves the McMurry coupling reaction, where titanium and zinc are used as mediators to couple 4-oxo-4H-chromene-2-carbaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial applications, particularly in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be converted to acyl chlorides using reagents like POCl3 in DMF .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include acyl chlorides, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For example, its anticancer activity is attributed to its ability to inhibit specific enzymes and signaling pathways involved in cell proliferation . The compound’s antimicrobial activity is linked to its interaction with bacterial cell membranes and enzymes .
Comparison with Similar Compounds
6-Bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid: Similar structure with a bromine substituent.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Another chromene derivative with a methyl group.
Uniqueness: 4-Oxo-3-phenyl-4H-chromene-2-carboxylic acid stands out due to its unique combination of a phenyl group and a carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-oxo-3-phenylchromene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-14-11-8-4-5-9-12(11)20-15(16(18)19)13(14)10-6-2-1-3-7-10/h1-9H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWLLPSGSRVCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481998 |
Source
|
Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7622-78-8 |
Source
|
Record name | 4-Oxo-3-phenyl-4H-1-benzopyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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